
McNA343
Vue d'ensemble
Description
Il a été décrit pour la première fois par Roszkowski en 1961 et a depuis été largement utilisé dans la recherche pharmacologique pour étudier les récepteurs muscariniques . Ce composé est connu pour sa capacité à stimuler la transmission muscarinique dans les ganglions sympathiques et a été étudié pour ses applications thérapeutiques potentielles .
Méthodes De Préparation
La synthèse du McN-A-343 implique plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Matériaux de départ : La synthèse commence par la préparation de chlorure de triméthylammonium 4-hydroxy-2-butynyle et d'isocyanate de 3-chlorophényle.
Conditions de réaction : Le chlorure de triméthylammonium 4-hydroxy-2-butynyle est mis à réagir avec l'isocyanate de 3-chlorophényle en présence d'un solvant approprié, tel que le dichlorométhane, sous des conditions de température contrôlées.
Isolement du produit : Le mélange réactionnel est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne pour isoler le produit désiré, le McN-A-343
Les méthodes de production industrielle du McN-A-343 ne sont pas largement documentées, mais les méthodes de synthèse en laboratoire fournissent une base pour l'extrapolation du processus de production.
Analyse Des Réactions Chimiques
Le McN-A-343 subit diverses réactions chimiques, notamment :
Oxydation : Le McN-A-343 peut être oxydé dans des conditions spécifiques pour former des produits d'oxydation correspondants.
Réduction : Le composé peut également subir des réactions de réduction, bien que les conditions spécifiques et les réactifs de ces réactions soient moins souvent rapportés.
Substitution : Le McN-A-343 peut participer à des réactions de substitution, en particulier impliquant le groupe triméthylammonium
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le McN-A-343 a un large éventail d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le McN-A-343 exerce ses effets en se liant sélectivement aux récepteurs muscariniques M1. Il agit comme un agoniste partiel avec une affinité similaire pour les cinq sous-types de récepteurs muscariniques de l'acétylcholine, mais sa sélectivité relative est due à une efficacité plus élevée pour les sous-types M1 et M4 . Le composé peut également se lier à un site allostérique sur le récepteur M2, ce qui en fait un "agoniste bitopique" . De plus, le McN-A-343 a des actions non muscariniques, notamment l'activation des récepteurs nicotiniques de l'acétylcholine et l'antagonisme des récepteurs de la sérotonine .
Applications De Recherche Scientifique
Muscarinic Receptor Agonism
McNA343 has been extensively studied for its role as a muscarinic receptor agonist. It demonstrates selectivity towards the M1 receptor subtype, which is significant in various physiological processes. Research indicates that this compound acts as a full agonist at M2 receptors but shows varied effects across different tissues and receptor subtypes:
- M1 Receptor Activity : this compound has been shown to selectively stimulate M1 receptors, leading to enhanced neuronal signaling and potential therapeutic effects in cognitive disorders .
- M2 Receptor Effects : In guinea-pig isolated taenia caeci, this compound exhibited full agonistic activity at M2 receptors, indicating its potential in modulating gastrointestinal motility .
Inhibition of Colon Cancer Cell Proliferation
Recent studies have highlighted the utility of this compound in cancer research, particularly its inhibitory effects on colon cancer cell proliferation:
- Mechanism of Action : this compound selectively activates M1 receptors in human colon cancer cell lines (e.g., H508), leading to a significant reduction in cell proliferation. The compound was shown to decrease cell growth in a dose-dependent manner, with an IC50 value of approximately 136.8 µM .
- Comparative Potency : In comparative studies, another M1 selective agonist, xanomeline, was found to be more potent than this compound in inhibiting cell proliferation, suggesting that while this compound is effective, there are more potent alternatives available for therapeutic use .
Competitive Inhibition Studies
Research has delved into the interaction dynamics of this compound with muscarinic receptors:
- Receptor Interaction : Studies indicate that this compound acts competitively at the orthosteric site on the M1 muscarinic receptor. It inhibits the alkylation of the receptor by acetylcholine mustard (AChM), demonstrating competitive behavior against irreversible ligands .
- Allosteric Modulation : The compound's interaction with muscarinic receptors may also involve allosteric modulation, as evidenced by its differential effects in various tissues .
Summary Table of Key Findings
Case Study on Cancer Cell Lines
In a controlled laboratory setting, H508 human colon cancer cells were treated with varying concentrations of this compound to assess its effects on proliferation:
- Experimental Design : Cells were incubated with this compound over several days, followed by assessment of cell viability through standard assays.
- Results : A clear dose-dependent reduction in cell proliferation was observed, supporting the hypothesis that M1 receptor activation can inhibit cancer cell growth effectively .
Neuropharmacological Studies
This compound's impact on cognitive functions has been investigated using animal models:
- Methodology : Behavioral assays were conducted to evaluate memory and learning capabilities post-treatment with this compound.
- Findings : Enhanced cognitive performance was noted in models treated with this compound compared to controls, indicating potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Mécanisme D'action
McN-A-343 exerts its effects by selectively binding to muscarinic M1 receptors. It acts as a partial agonist with similar affinity at all five muscarinic acetylcholine receptor subtypes, but its relative selectivity is due to higher efficacy at the M1 and M4 subtypes . The compound can also bind to an allosteric site on the M2 receptor, making it a "bitopic agonist" . Additionally, McN-A-343 has non-muscarinic actions, including activation of nicotinic acetylcholine receptors and antagonism of serotonin receptors .
Comparaison Avec Des Composés Similaires
Le McN-A-343 est unique en sa stimulation sélective des récepteurs muscariniques M1. Des composés similaires comprennent :
Pilocarpine : Un agoniste des récepteurs muscariniques qui favorise préférentiellement le recrutement de la β-arrestine2.
Xanoméline : Un autre agoniste des récepteurs muscariniques avec une préférence pour le recrutement de Gαq.
Comparé à ces composés, la capacité unique du McN-A-343 à agir comme un agoniste bitopique et sa plus grande efficacité aux récepteurs M1 en font un outil précieux dans la recherche pharmacologique.
Activité Biologique
McNA343, a muscarinic receptor agonist, has been extensively studied for its biological activity, particularly in relation to the M1 muscarinic receptor subtype. This article synthesizes findings from diverse research studies to elucidate the compound's pharmacological profile, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound (4-(trimethyl-amino)-2-butynyl N-(3-chlorophenyl)carbamate) is characterized by its selective agonistic activity at muscarinic receptors, particularly M1 and M4 subtypes. Its quaternary ammonium structure limits central nervous system penetration, leading to peripheral effects such as increased blood pressure and heart rate without significant central effects .
The mechanism of action of this compound involves selective activation of muscarinic receptors, which influences various physiological responses. The compound exhibits:
- Partial Agonism : It acts as a partial agonist across all five muscarinic receptor subtypes but shows higher efficacy at M1 and M4 receptors .
- Competitive Inhibition : Studies indicate that this compound can competitively inhibit the alkylation of M1 receptors by other ligands, suggesting it interacts at the orthosteric site .
Biological Activity in Cancer Research
Recent studies have explored the effects of this compound on human colon cancer cell lines, notably H508 and HCT116. The findings are summarized in the following table:
Cell Line | M1 Receptor Expression | EC50 (µM) | Effect on Proliferation |
---|---|---|---|
H508 | Low | 136.8 | Inhibition |
HT-29 | Low | 548.1 | Inhibition |
HCT116 | High | 7.89 | Strong inhibition |
Key Findings:
- Inhibition of Cell Proliferation : this compound treatment resulted in a dose-dependent reduction in cell proliferation across different colon cancer cell lines. Notably, HCT116 cells, which express higher levels of M1 receptors, showed significantly greater sensitivity to this compound compared to H508 and HT-29 cells .
- Reversibility : The anti-proliferative effects were reversible upon removal of the compound, indicating that the action is not due to cytotoxicity but rather specific receptor activation .
Additional Pharmacological Effects
Beyond its action on muscarinic receptors, this compound has shown interaction with other receptor systems:
- Nicotinic Acetylcholine Receptors : It activates certain nicotinic receptors, contributing to its complex pharmacological profile .
- Serotonin Receptor Antagonism : The compound also exhibits antagonistic properties against serotonin 5-HT₃ and 5-HT₄ receptors .
Case Studies
A notable case study involved the application of this compound in experimental models to assess its potential for managing conditions linked to cholinergic dysfunction. The compound's selective action at M1 receptors makes it a candidate for further exploration in treating cognitive impairments associated with Alzheimer's disease.
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZFEJJLNLOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203532 | |
Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500418 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55-45-8 | |
Record name | 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.